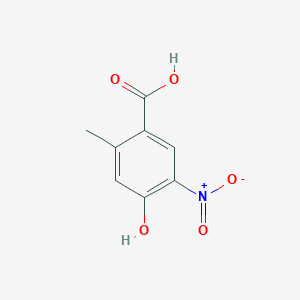

4-Hydroxy-2-methyl-5-nitrobenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

While the provided papers do not directly discuss 4-Hydroxy-2-methyl-5-nitrobenzoic acid, they do provide insights into related compounds that can help infer some aspects of its chemistry. For instance, the synthesis and structural analysis of similar nitrobenzoic acid derivatives, such as 4-Chloro-2-fluoro-5-nitrobenzoic acid , Methyl 4-Hydroxy-3-Nitrobenzoate , and 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid , suggest that 4-Hydroxy-2-methyl-5-nitrobenzoic acid would likely exhibit similar reactivity and structural characteristics due to the presence of nitro and carboxylic acid functional groups.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, including nitration, acylation, and cyclization. For example, the synthesis of Methyl 4-(5-nitro-6-hydroxybenzoxazol-2-yl)benzoate involves acyl chlorination, condensation, and cyclization . Similarly, the synthesis of 4-Hydroxy-2-methyl-5-nitrobenzoic acid would likely involve specific reagents and conditions tailored to introduce the nitro, hydroxy, and methyl groups at the appropriate positions on the benzene ring.

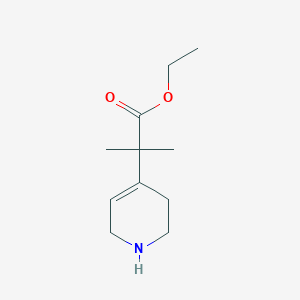

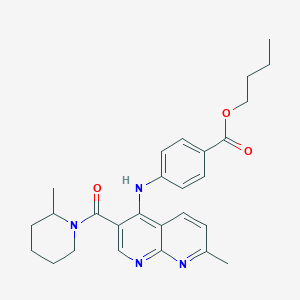

Molecular Structure Analysis

The molecular structure of nitrobenzoic acid derivatives is characterized by the orientation of substituents around the benzene ring. For instance, in the crystal structure of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, the dihedral angles of the substituent groups with respect to the planar phenyl moiety are reported, indicating how these groups are oriented in three-dimensional space . This information is crucial for understanding the molecular interactions and reactivity of the compound.

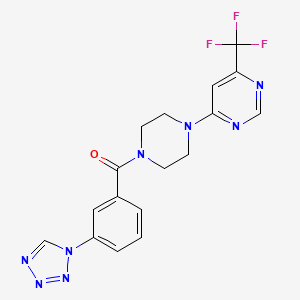

Chemical Reactions Analysis

The reactivity of nitrobenzoic acid derivatives is influenced by the electron-withdrawing nitro group and the electron-donating hydroxy group. These functional groups can participate in various chemical reactions, such as reductions, substitutions, and cyclizations. For example, the reduction of a nitro group can lead to the formation of amino derivatives, which can further react to form heterocyclic compounds .

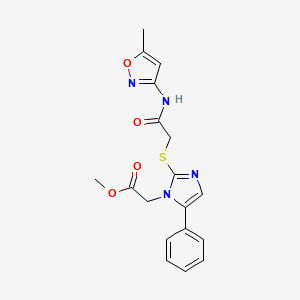

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzoic acid derivatives, such as solubility, melting point, and acidity, are determined by their molecular structure. The presence of hydrogen bonding, as seen in Methyl 4-Hydroxy-3-Nitrobenzoate, can affect the compound's crystal structure and its interactions with solvents . Additionally, the nitro and carboxylic acid groups can influence the acidity and reactivity of the compound in different chemical environments.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research involving derivatives of 4-hydroxy-2-methyl-5-nitrobenzoic acid, like Methyl 4-hydroxy-3-nitrobenzoate, explores their crystal structure. The focus is on understanding hydrogen bonding and π-stacking interactions, contributing to knowledge in molecular arrangement and stability. This insight is essential for developing advanced materials and pharmaceuticals (Fu, Li, & Simpson, 2012).

Physico-Chemical Properties

Studies on Zn(II) and Co(II) complexes with nitrobenzoic acid derivatives, including 4-hydroxy-2-methyl-5-nitrobenzoic acid, investigate their physico-chemical properties. These properties include thermogravimetric, differential scanning calorimetry, and magnetic characteristics. Understanding these properties aids in applications such as material science and catalysis (D'angelo et al., 2008).

Biosynthesis Applications

4-Hydroxybenzoic acid, closely related to 4-hydroxy-2-methyl-5-nitrobenzoic acid, has been extensively studied for its role as an intermediate in producing value-added bioproducts. Its applications span across food, cosmetics, and pharmacy, indicating the potential versatility of its derivatives in similar domains (Wang et al., 2018).

Chemical Synthesis

Research into the oxidation of 4-nitro-o-xylene to 2-methyl-4-nitrobenzoic acid showcases the chemical processes involving nitrobenzoic acid derivatives. This study contributes to understanding organic synthesis methods, which are fundamental in developing pharmaceuticals and industrial chemicals (Songbo, Tang, & Peng, 2015).

Molecular Electrostatic Potential

Investigations into benzoic acid derivatives, which include nitrobenzoic acids, focus on their electronic structure and molecular electrostatic potential. These studies are crucial for understanding the molecular interactions and stability, influencing material design and drug discovery (Pramanik, Dey, & Mukherjee, 2019).

Mecanismo De Acción

Target of Action

Nitro compounds, such as this one, are known to interact with various biological molecules due to their high reactivity .

Mode of Action

Nitro compounds are known to undergo various reactions, including direct substitution with nitric acid . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen .

Biochemical Pathways

Nitro compounds can participate in various reactions, including the formation of oximes and hydrazones . These reactions involve the interaction of aldehydes and ketones with hydroxylamine or hydrazine .

Result of Action

The nitro group in nitro compounds is known to have a high dipole moment, which can influence its interactions with other molecules .

Action Environment

The reactivity of nitro compounds can be influenced by various factors, including temperature and the presence of other reactive species .

Propiedades

IUPAC Name |

4-hydroxy-2-methyl-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-4-2-7(10)6(9(13)14)3-5(4)8(11)12/h2-3,10H,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDKLIGKTGJHFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2-methyl-5-nitrobenzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B3017197.png)

![N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B3017199.png)

![N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide](/img/structure/B3017200.png)

![N~4~-(3-chlorophenyl)-N~6~-cyclopentyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3017201.png)

![2-Pyridin-3-yl-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B3017212.png)

![3-(4-Chlorophenyl)sulfonyl-1-[(2,5-dimethylphenyl)methyl]-6-methoxyquinolin-4-one](/img/structure/B3017216.png)